molecular formula C12H12ClN3O B12622398 2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol CAS No. 920512-07-8

2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol

Cat. No.: B12622398
CAS No.: 920512-07-8
M. Wt: 249.69 g/mol
InChI Key: SYNZWXRJWNNOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol is a complex organic compound that features a phenol group, an amino group, and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with formaldehyde and aniline under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions involving phenol and ammonia to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. Catalysts and solvents are also carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloropyridine: Shares the chloropyridine moiety but lacks the phenol group.

    2-Amino-5-methylphenol: Contains the phenol group but lacks the chloropyridine moiety.

Uniqueness

2-Amino-5-{[(2-chloropyridin-3-yl)amino]methyl}phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from its simpler analogs.

Properties

CAS No.

920512-07-8

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

2-amino-5-[[(2-chloropyridin-3-yl)amino]methyl]phenol

InChI

InChI=1S/C12H12ClN3O/c13-12-10(2-1-5-15-12)16-7-8-3-4-9(14)11(17)6-8/h1-6,16-17H,7,14H2

InChI Key

SYNZWXRJWNNOHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)NCC2=CC(=C(C=C2)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.